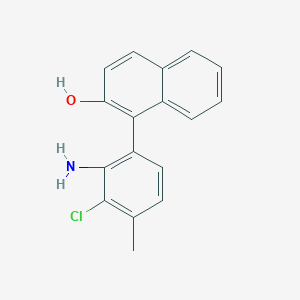

1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol

CAS No.:

Cat. No.: VC15893526

Molecular Formula: C17H14ClNO

Molecular Weight: 283.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14ClNO |

|---|---|

| Molecular Weight | 283.7 g/mol |

| IUPAC Name | 1-(2-amino-3-chloro-4-methylphenyl)naphthalen-2-ol |

| Standard InChI | InChI=1S/C17H14ClNO/c1-10-6-8-13(17(19)16(10)18)15-12-5-3-2-4-11(12)7-9-14(15)20/h2-9,20H,19H2,1H3 |

| Standard InChI Key | ZALOVYJABLDUOJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1)C2=C(C=CC3=CC=CC=C32)O)N)Cl |

Introduction

Structural Characterization and Molecular Properties

Core Structure and Functional Groups

1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol features a naphthalen-2-ol moiety (a bicyclic aromatic system with a hydroxyl group at the 2-position) linked to a 2-amino-3-chloro-4-methylphenyl group. Key structural attributes include:

-

Naphthalene backbone: Provides planar aromaticity and π-electron density for intermolecular interactions .

-

Hydroxyl group (-OH): Enhances polarity and enables hydrogen bonding, influencing solubility and reactivity .

-

Chloro and methyl substituents: The electron-withdrawing chlorine (at position 3) and electron-donating methyl group (at position 4) create electronic asymmetry on the phenyl ring, affecting regioselectivity in further reactions .

-

Amino group (-NH₂): Introduces basicity and potential for nucleophilic substitution or coordination chemistry .

Physicochemical Properties

While direct experimental data for this compound is limited, analogous structures provide insights:

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

-

Naphthalen-2-ol: Commercially available or synthesized via coal tar distillation .

-

2-Amino-3-chloro-4-methylphenyl group: Likely derived from substituted aniline precursors .

Betti Reaction Approach

The Betti reaction, a three-component coupling of naphthols, aldehydes, and amines, is a viable pathway :

-

Step 1: Condensation of 3-chloro-4-methylbenzaldehyde with ammonia to form 2-amino-3-chloro-4-methylbenzaldehyde.

-

Step 2: Reaction of naphthalen-2-ol with the aldehyde-amine intermediate under acidic conditions.

This method aligns with protocols for β-naphthol derivatives , though regioselectivity must be controlled to ensure proper substitution patterns.

Ullmann Coupling Alternative

A copper-catalyzed coupling between 2-iodonaphthalen-2-ol and 2-amino-3-chloro-4-methylphenylboronic acid could achieve the desired linkage :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted signals for key protons (δ in ppm):

Infrared (IR) Spectroscopy

Critical absorption bands:

| Parameter | Assessment |

|---|---|

| Acute Toxicity (LD50, rat) | Estimated >500 mg/kg (oral) |

| Environmental Persistence | Moderate (logP = 3.5) |

| Biodegradability | Low (structural complexity) |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume